molecular formula C4H6O4 B126664 Methylmalonic acid CAS No. 516-05-2

Methylmalonic acid

Cat. No.: B126664
CAS No.: 516-05-2
M. Wt: 118.09 g/mol
InChI Key: ZIYVHBGGAOATLY-UHFFFAOYSA-N
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Description

Methylmalonic acid is a dicarboxylic acid that is a C-methylated derivative of malonic acid. It is a vital intermediate in the metabolism of fat and protein. Abnormalities in this compound metabolism can lead to methylmalonic acidemia, a metabolic disease attributed to a block in the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA .

Mechanism of Action

Target of Action

Methylmalonic Acid (MMA) primarily targets the Methylmalonyl-CoA carboxyltransferase 12S subunit , which is an enzyme found in Propionibacterium freudenreichii subsp. shermanii . This enzyme plays a crucial role in the metabolism of fat and protein .

Mode of Action

MMA is a by-product of certain metabolic processes, including the metabolism of essential amino acids such as methionine, valine, threonine, and isoleucine, as well as propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . The coenzyme A linked form of MMA, known as Methylmalonyl-CoA, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . In this way, MMA enters the Krebs cycle, becoming part of one of the anaplerotic reactions .

Biochemical Pathways

MMA is a vital intermediate in the metabolism of fat and protein . Abnormalities in MMA metabolism lead to a condition known as methylmalonic aciduria . This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA . MMA is also involved in various metabolic pathways, including Propanoate Metabolism and Vitamin K Metabolism .

Pharmacokinetics

It is known that mma levels in the blood and urine can be elevated due to a defect in the metabolism of methylmalonyl-coa or cobalamin (vitamin b12), or may be caused by dietary cobalamin deficiency . MMA levels are also known to increase during renal dysfunction .

Result of Action

Elevation of MMA levels may indicate a vitamin B12 deficiency . An excess of MMA is associated with a condition known as methylmalonic acidemia . If elevated MMA levels are accompanied by elevated malonic acid levels, this may indicate the metabolic disease combined malonic and methylmalonic aciduria (CMAMMA) .

Action Environment

Therefore, the action, efficacy, and stability of MMA can be influenced by environmental factors such as diet, gut microbial production, and the individual’s health status .

Biochemical Analysis

Biochemical Properties

Methylmalonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Methylmalonyl-CoA, the coenzyme A linked form of this compound, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cellular metabolism through the direct regulation of metabolic enzymes . For example, it has been found to activate the succinate receptor 1 and drive inflammation . Moreover, this compound acts as a signaling molecule through the methylmalonylation of proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and influences enzyme activity and gene expression. For instance, it is involved in the conversion of methylmalonyl-CoA into succinyl-CoA, a critical step in the metabolism of certain amino acids .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, only 22% of variation in MMA levels was explained by vitamin B12, eGFR, age, and sex, indicating that a large part of variation in MMA levels is attributable to other factors (e.g., catabolism, dietary components, or gut microbial production) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a single intravenous administration of hMUT mRNA to neonatal or adult MMA mice prevented body weight loss and mortality when challenged with a high protein diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is also involved in the metabolism of odd-chain fatty acids and cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, cobalamin (Cbl) is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . From the blood, Cbl-transcobalamin enters cells via the transcobalamin receptor .

Subcellular Localization

It is known that the metabolism of this compound occurs in the mitochondria , suggesting that this is its primary site of localization within the cell.

Chemical Reactions Analysis

Types of Reactions

Methylmalonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVHBGGAOATLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID00199549
Record name Methylmalonic acid
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Molecular Weight

118.09 g/mol
Source PubChem
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Physical Description

Solid
Record name Methylmalonic acid
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Solubility

679.0 mg/mL
Record name Methylmalonic Acid
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CAS No.

516-05-2, 1215348-94-9
Record name Methylmalonic acid
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Record name Methylmalonic acid
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Record name METHYLMALONIC ACID
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Record name Methylmalonic acid
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Melting Point

135 °C
Record name Methylmalonic Acid
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Record name Methylmalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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